methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and analgesic effects.
Industry: Utilized in the development of new materials with specific stereochemical properties.
Mechanism of Action
The mechanism of action of methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: Shares a similar stereochemistry and is used in similar applications.
Menthol Glycinates: These compounds have similar structural features and are used as cooling agents.
Uniqueness
Methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of a prop-2-enyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-3-4-7-5-6-8(10-7)9(11)12-2/h3,7-8,10H,1,4-6H2,2H3/t7-,8-/m0/s1 |
InChI Key |
FQSPQHRWQMGKNA-YUMQZZPRSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](N1)CC=C |
Canonical SMILES |
COC(=O)C1CCC(N1)CC=C |
Origin of Product |
United States |
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